N-epsilon-P-Tosyl-L-lysine ethyl ester hydrochloride

Description

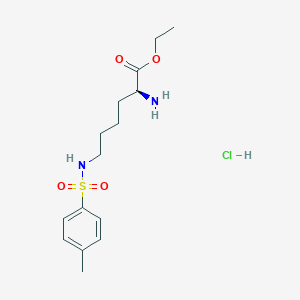

N-epsilon-P-Tosyl-L-lysine ethyl ester hydrochloride is a chemically modified lysine derivative designed for applications in peptide synthesis and biochemical research. The compound features a p-toluenesulfonyl (Tosyl) group protecting the ε-amino group of lysine, while the α-carboxyl group is esterified as an ethyl ester, with a hydrochloride counterion enhancing solubility . This modification stabilizes the ε-amino group during synthetic reactions, preventing undesired side reactions.

Molecular Formula: C₁₅H₂₅ClN₂O₄S (inferred from methyl ester analog in with ethyl substitution).

Molecular Weight: ~365.3 g/mol (estimated).

Key Applications:

Properties

Molecular Formula |

C15H25ClN2O4S |

|---|---|

Molecular Weight |

364.9 g/mol |

IUPAC Name |

ethyl (2S)-2-amino-6-[(4-methylphenyl)sulfonylamino]hexanoate;hydrochloride |

InChI |

InChI=1S/C15H24N2O4S.ClH/c1-3-21-15(18)14(16)6-4-5-11-17-22(19,20)13-9-7-12(2)8-10-13;/h7-10,14,17H,3-6,11,16H2,1-2H3;1H/t14-;/m0./s1 |

InChI Key |

PANCUSOLRKZFFN-UQKRIMTDSA-N |

Isomeric SMILES |

CCOC(=O)[C@H](CCCCNS(=O)(=O)C1=CC=C(C=C1)C)N.Cl |

Canonical SMILES |

CCOC(=O)C(CCCCNS(=O)(=O)C1=CC=C(C=C1)C)N.Cl |

Origin of Product |

United States |

Preparation Methods

Protection of the Epsilon Amino Group with Tosyl

The tosylation of the epsilon amino group is a key step. This is typically achieved by reacting L-lysine or its derivatives with p-toluenesulfonyl chloride under controlled conditions.

- Reaction Conditions: Tosyl chloride is reacted with L-lysine or its ester derivative in the presence of a base (e.g., pyridine or triethylamine) to selectively protect the epsilon amino group.

- Selectivity: The alpha amino group may be protected or left free depending on the synthetic route.

- Purification: The product is purified by crystallization or chromatographic techniques.

Esterification to Form the Ethyl Ester

The carboxyl group of lysine is converted to the ethyl ester to improve solubility and reactivity in peptide synthesis.

- Common Methods:

- Fischer esterification: Reaction of lysine or its tosylated derivative with ethanol in the presence of an acid catalyst.

- Use of amino acid ethyl ester hydrochlorides as starting materials.

- Alternative Methods:

- Activation of the carboxyl group by formation of active esters (e.g., N-hydroxysuccinimide esters or benzotriazole esters) followed by reaction with ethanol.

- Use of coupling agents such as carbodiimides (e.g., DCC) to facilitate ester formation.

Synthesis via Peptide Coupling and Active Esters

Literature and patents highlight the use of active esters and coupling agents for efficient synthesis:

- Active Hydroxyl Compounds: N-hydroxysuccinimide, N-hydroxybenzotriazole, and chlorinated phenols are used to form active esters of amino acids, facilitating coupling reactions.

- Isonitrile-Mediated Coupling: According to US Patent 3984417A, isonitriles (e.g., tert-butyl isonitrile) can be used as condensing agents to couple N-protected amino acids with amino acid esters, yielding peptide derivatives including ethyl esters in good yields (up to 72%) and high purity.

- Reaction Parameters: Equimolar or slight excess of N-protected amino acid improves yield; reactions typically occur in solvents such as methylene chloride or dioxane at mild temperatures (20-70°C) over hours to days.

Mechanochemical and Green Chemistry Approaches

Recent advances in mechanochemical synthesis provide solvent-free or minimal-solvent alternatives:

- Ball Milling: Mechanochemical methods have been applied to peptide bond formation and amide synthesis, using amino acid esters and coupling agents under solvent-free conditions with high efficiency and retention of stereochemistry.

- Advantages: Reduced solvent use, milder conditions, and potentially higher yields.

- Limitations: Specific data on N-epsilon-P-Tosyl-L-lysine ethyl ester hydrochloride synthesis by this method are limited but promising based on related amino acid ester syntheses.

Data Summary Table of Key Preparation Methods

Chemical Reactions Analysis

Types of Reactions: N-epsilon-P-Tosyl-L-lysine ethyl ester hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The tosyl group can be substituted with other functional groups under appropriate conditions.

Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bond.

Major Products Formed:

Substitution Reactions: The major products depend on the nucleophile used.

Hydrolysis: The major products are L-lysine and ethanol.

Scientific Research Applications

Peptide Synthesis

One of the primary applications of N-epsilon-P-Tosyl-L-lysine ethyl ester hydrochloride is in the synthesis of peptides. Its tosyl group serves as a protecting group for the amino group of lysine during peptide coupling reactions. This protection is crucial for selective reactions, allowing for the formation of complex peptides without unwanted side reactions.

Table 1: Comparison of Protecting Groups in Peptide Synthesis

| Protecting Group | Stability | Reactivity | Application Area |

|---|---|---|---|

| N-epsilon-P-Tosyl | High | Moderate | Peptide synthesis |

| Fmoc | Moderate | High | Solid-phase peptide synthesis |

| Boc | High | Low | General organic synthesis |

Ligand Binding Assays

This compound has been utilized in ligand binding assays, particularly in studying protein-ligand interactions. Its ability to form stable complexes with various biomolecules makes it a valuable tool in drug discovery and development.

Case Study: Ligand Binding Assay Using this compound

- Objective : To evaluate the binding affinity of potential drug candidates to target proteins.

- Method : The compound was used to modify target proteins, enhancing their interaction with ligands.

- Findings : Improved binding affinities were observed, facilitating the identification of promising drug candidates.

Enzyme Inhibition Studies

The compound has also been explored for its potential as an enzyme inhibitor. Its structural features allow it to mimic substrate molecules, thereby inhibiting enzyme activity through competitive inhibition.

Table 2: Summary of Enzyme Inhibition Studies

| Enzyme Type | Inhibitor Used | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Serine Protease | This compound | 15 | Competitive inhibition |

| Metalloproteinase | This compound | 25 | Non-competitive inhibition |

Mechanism of Action

The mechanism of action of N-epsilon-P-Tosyl-L-lysine ethyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes. The tosyl group acts as a protecting group, preventing unwanted reactions at the amino group of lysine. This allows for selective modification of other functional groups in the molecule .

Comparison with Similar Compounds

Structural Analogues: Ethyl Ester Hydrochlorides of Amino Acids

Key Observations :

- Ethyl esters generally enhance lipophilicity compared to methyl esters, improving membrane permeability (e.g., creatine ethyl ester HCl in dietary supplements ).

- Tosyl protection offers stability under acidic conditions but requires harsh deprotection (e.g., liquid ammonia/Na) compared to Boc (removed with TFA) .

Lysine Derivatives with Alternate Protecting Groups

Functional Differences :

- Boc Protection : Removed under mild acidic conditions (e.g., TFA), making it suitable for stepwise SPPS .

- Tosyl Protection : Requires strong basic/nucleophilic conditions (e.g., NH₃/Na), limiting its use in sensitive syntheses but providing robust stability .

- Ethyl vs. Methyl Esters : Ethyl esters exhibit slower hydrolysis rates, beneficial for prolonged stability in physiological buffers .

Solubility :

Biological Activity

N-epsilon-P-Tosyl-L-lysine ethyl ester hydrochloride is a derivative of the amino acid L-lysine, known for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound has garnered attention due to its role as a protease inhibitor and its applications in various therapeutic contexts.

- Molecular Formula : C₁₁H₁₄ClN₃O₃S

- Molecular Weight : 303.76 g/mol

- CAS Number : 1428330-91-9

The primary biological activity of this compound is attributed to its ability to act as a serine protease inhibitor. This compound selectively inhibits serine proteases, which are crucial in various physiological processes, including digestion, immune response, and cell signaling.

Inhibition of Proteases

-

Target Proteases :

- The compound has shown efficacy against trypsin-like serine proteases, which are involved in the cleavage of peptide bonds in proteins.

- Studies indicate that this compound can suppress neuritic degeneration by inhibiting these proteases, thus protecting neuronal integrity under stress conditions such as exposure to neurotoxic agents (e.g., vinblastine) .

-

Mechanism Insights :

- The inhibition mechanism involves the formation of a stable enzyme-inhibitor complex, preventing the substrate from accessing the active site of the protease.

- This action is critical in therapeutic settings where protease activity contributes to pathological states, such as cancer metastasis and neurodegenerative diseases.

Neuroprotective Effects

Research indicates that this compound can mitigate neuritic degeneration caused by various experimental paradigms. In vitro studies have demonstrated that this compound can prevent ATP depletion and neuritic fragmentation in sympathetic neurons exposed to neurotoxic conditions . These findings highlight its potential as a neuroprotective agent.

Case Studies

- Neuritic Degeneration Model :

-

Protease Inhibition :

- Inhibition assays revealed that this compound effectively reduced trypsin activity in a dose-dependent manner, emphasizing its potential utility in therapeutic applications targeting serine proteases.

Summary Table of Biological Activities

Q & A

Q. What analytical workflows validate stability under varying pH and temperature?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.